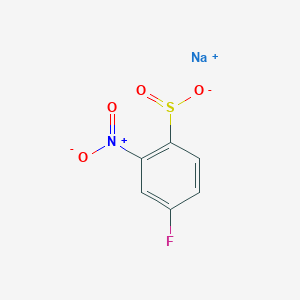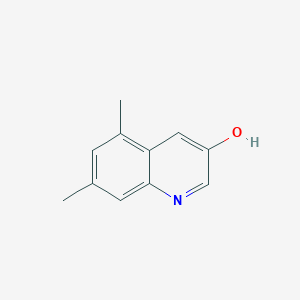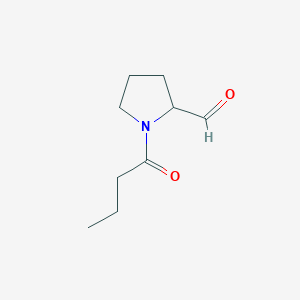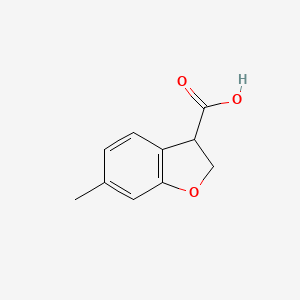
5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole: is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromopropyl group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole typically involves the alkylation of 1-methyl-1H-1,2,4-triazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole can be substituted by various nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form triazole N-oxides.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted triazoles
- Triazole N-oxides
- Dihydrotriazoles
Scientific Research Applications
Chemistry: 5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex triazole derivatives.
Biology: In biological research, this compound is used to study the effects of triazole derivatives on enzyme activity and protein interactions. It is also employed in the development of new antimicrobial agents.
Medicine: The compound is investigated for its potential use in the treatment of fungal infections due to its triazole moiety, which is known to inhibit fungal cytochrome P450 enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The triazole ring can also interact with metal ions and other cofactors, affecting the function of metalloenzymes.
Comparison with Similar Compounds
1-methyl-1H-1,2,4-triazole: Lacks the bromopropyl group, making it less reactive in substitution reactions.
5-(3-chloropropyl)-1-methyl-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
5-(3-iodopropyl)-1-methyl-1H-1,2,4-triazole: Contains an iodine atom, which can undergo different types of substitution reactions compared to the bromine analog.
Uniqueness: The presence of the bromopropyl group in 5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole makes it a versatile intermediate for various chemical transformations. Its reactivity and ability to form covalent bonds with nucleophiles make it valuable in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C6H10BrN3 |
|---|---|
Molecular Weight |
204.07 g/mol |
IUPAC Name |
5-(3-bromopropyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C6H10BrN3/c1-10-6(3-2-4-7)8-5-9-10/h5H,2-4H2,1H3 |
InChI Key |
KXWSDWFVFXTURR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol](/img/structure/B13166477.png)
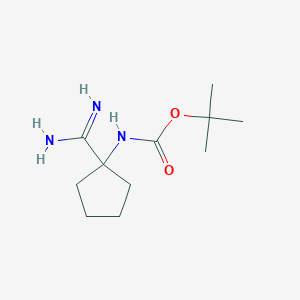
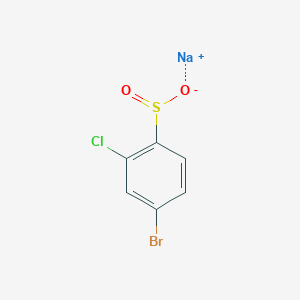
![tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13166492.png)
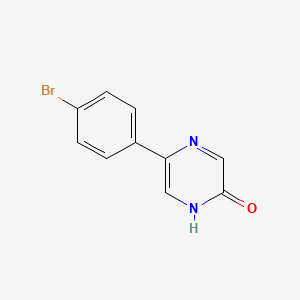
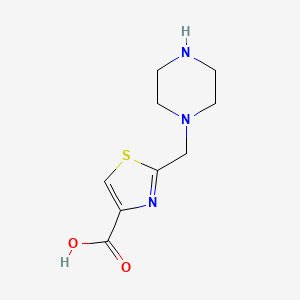

![1-{3-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13166529.png)

